molecular formula C8H12N2O2 B3323394 (R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1638744-87-2

(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B3323394
CAS No.: 1638744-87-2
M. Wt: 168.19 g/mol
InChI Key: UTJZVQZVKYKIIL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a stereospecific diketopiperazine (DKP) derivative characterized by a pyrrolo-pyrazine bicyclic core with a methyl substituent at the 8A position in the R configuration. This compound belongs to the 2,5-diketopiperazine class, a group of cyclic dipeptides formed by two amino acids linked via peptide bonds. Its structure imparts rigidity and stability, enabling diverse biological interactions. The compound has been identified in microbial fermentation broths, particularly from Streptomyces and Bacillus species, and exhibits a range of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities .

Properties

IUPAC Name

(8aR)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJZVQZVKYKIIL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179784
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-87-2
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including ®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, typically involves several steps:

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve optimizing the above synthetic routes to enhance yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrazine oxides, while reduction can produce more saturated pyrrolopyrazine derivatives .

Mechanism of Action

The mechanism of action of ®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Source Organism Key Activities References
This compound 8A-methyl (R configuration) Streptomyces spp., Bacillus spp. Antimicrobial, antioxidant, anticancer
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- (PPDHP) 3-phenylmethyl Streptomyces sp. VITPK9 Antifungal (low cytotoxicity), anti-quorum sensing, biofilm inhibition
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- 3-(2-methylpropyl) Fusarium sp. Broad-spectrum antibacterial, anticancer (apoptosis induction)
3-Isobutyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-isobutyl Lactobacillus spp. Antagonistic against XDR Acinetobacter baumannii
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (unsubstituted core) None Marine Bacillus tequilensis Antioxidant (35% activity), nematocidal (moderate)
S-5A (hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) None Brevibacillus laterosporus Algicidal (attacks Microcystis aeruginosa)

Activity-Specific Comparisons

Antimicrobial Activity

  • Target Compound : Exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi, with higher binding energy (~−9.2 kcal/mol) against Candida albicans compared to Staphylococcus epidermis .
  • PPDHP (3-phenylmethyl derivative): Shows selective antifungal activity against Aspergillus spp. (MIC: 12.5 µg/mL) and disrupts Pseudomonas aeruginosa biofilms via quorum sensing inhibition .
  • 3-(2-methylpropyl) Derivative : Effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens (MIC: 8–16 µg/mL) .
  • 3-Isobutyl Derivative : Critical for antagonism against multidrug-resistant Acinetobacter baumannii; strains lacking this compound showed 0% activity .

Antioxidant and Anticancer Activity

  • Target Compound : Demonstrates moderate antioxidant activity (35% radical scavenging) and induces apoptosis in colon cancer cells (HCT116) at 0.01 mg/mL .
  • 3-(2-methylpropyl) Derivative : Induces DNA fragmentation in HeLa and A549 cells, triggering apoptosis via caspase-3 activation .
  • Unsubstituted Core : Antioxidant activity linked to radical scavenging but lacks significant cytotoxicity, highlighting the necessity of substituents for anticancer effects .

Mechanistic and Structural Insights

  • Substituent Impact : The 3-phenylmethyl group in PPDHP enhances hydrophobicity, improving membrane penetration in fungal cells . The 8A-methyl group in the target compound stabilizes its bicyclic structure, enhancing receptor binding .
  • Stereochemistry : The R configuration at 8A optimizes spatial orientation for enzyme inhibition, whereas stereoisomers like (8aS)-allyl derivatives show reduced bioactivity .

Biological Activity

(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This compound is notable for its diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Understanding its biological activity is crucial for potential therapeutic applications and further research into its mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : (8aR)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
  • Molecular Formula : C8H12N2O2
  • Molecular Weight : 168.19 g/mol

The compound features a fused pyrrole and pyrazine ring structure that contributes to its biological activity. The presence of the methyl group at the 8A position is significant as it may influence both chemical reactivity and biological interactions.

Pyrrolopyrazine derivatives like this compound can interact with various biological targets due to their unique structural properties. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It may act on receptors influencing cellular signaling pathways.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition at varying concentrations.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using the DPPH radical scavenging assay. Results indicate that it possesses strong antioxidant activity comparable to known antioxidants.

SampleIC50 (µg/mL)
This compound30 µg/mL
Ascorbic Acid25 µg/mL

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) was determined to be approximately 200 µg/mL for HeLa cells.

Study on Antifungal Properties

A study conducted by Kannabiran et al. evaluated the antifungal activity of a related compound extracted from Streptomyces sp. The results showed mild hemolytic activity and moderate cytotoxicity against RAW 264.7 cell lines with an IC50 of 500 µg/mL . This suggests potential therapeutic uses while also highlighting the need for further investigation into safety profiles.

Research on Antioxidative Effects

Another significant study highlighted the antioxidative properties of pyrrolopyrazine derivatives. The extract exhibited strong antioxidant activity and was proposed as a preventive agent against free-radical-associated diseases . This reinforces the relevance of this compound in medicinal chemistry.

Q & A

Basic: What synthetic methodologies are recommended for (R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?

Answer:
Two primary approaches are used:

  • Chemical Synthesis : Multi-step organic reactions involving condensation of diketones with amino acid derivatives, followed by cyclization and reduction. For example, cyclization of precursors under controlled conditions yields the bicyclic core .
  • Microbial Fermentation : Natural production via actinomycetes (e.g., Streptomyces spp.) or Antarctic fungi (Mortierella alpina), which biosynthesize the compound as a secondary metabolite. Optimizing fermentation parameters (e.g., pH, temperature, nutrient media) enhances yield .

Basic: How is this compound characterized structurally and analytically?

Answer:
Key methods include:

  • Spectroscopy :
    • GC-MS : Retention times (~53–55 min) and molecular ion peaks (e.g., m/z 154 for C₇H₁₀N₂O₂) confirm identity .
    • NMR : ¹H/¹³C-NMR data resolve substituent positions (e.g., methyl group at C8A) .
  • Chromatography : HPLC-TOF MS distinguishes it from analogs (e.g., 3-isobutyl derivatives) .

Basic: What biological activities have been documented for this compound?

Answer:

  • Antimicrobial : Inhibits Staphylococcus aureus (MIC: 15–20 µg/mL) and Propionibacterium acnes via membrane disruption .
  • Antioxidant : Reduces oxidative stress in Streptomyces spp., attributed to diketopiperazine moieties .
  • Biofilm Inhibition : Suppresses Pseudomonas aeruginosa and Escherichia coli biofilm formation at sub-MIC concentrations .

Advanced: How can contradictions in reported MIC values across studies be resolved?

Answer:
Variations arise due to:

  • Strain Differences : Pathogen resistance profiles (e.g., methicillin-resistant vs. susceptible S. aureus) .
  • Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods. Standardizing protocols (e.g., pH 7.4, 37°C) minimizes discrepancies .
  • Compound Purity : HPLC purity ≥95% is critical; impurities (e.g., diketopiperazine analogs) may skew results .

Advanced: How to design experiments to explore structure-activity relationships (SAR)?

Answer:

  • Structural Modifications :
    • Introduce substituents (e.g., hydroxyl, isobutyl) at C3 or C8A to assess lipophilicity and bioavailability .
    • Compare with analogs like 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (MIC: 8 µg/mL vs. parent compound’s 16 µg/mL) .
  • Assays :
    • Enzyme Inhibition : Test against bacterial dihydrofolate reductase or fungal lanosterol demethylase .
    • Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced: What mechanisms underpin its antimicrobial effects?

Answer:

  • Membrane Disruption : Increases permeability in S. aureus, evidenced by propidium iodide uptake .
  • Biofilm Inhibition : Downregulates P. aeruginosa quorum-sensing genes (e.g., lasI, rhlI) .
  • Synergy : Enhances β-lactam efficacy against MRSA by inhibiting β-lactamase .

Advanced: How to optimize microbial fermentation for higher yields?

Answer:

  • Strain Selection : Use high-producing strains like Streptomyces pluripotens MUSC 137 .
  • Media Optimization : Carbon sources (e.g., glycerol) and nitrogen (yeast extract) boost production .
  • Fed-Batch Fermentation : Maintain dissolved oxygen >30% and pH 6.5–7.0 to prolong production phase .

Advanced: What advanced techniques validate purity and stereochemistry?

Answer:

  • X-ray Crystallography : Resolves absolute configuration (e.g., R vs. S at C8A) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • High-Resolution MS : Confirms molecular formula (e.g., C₈H₁₃N₃O₂) with <2 ppm error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.